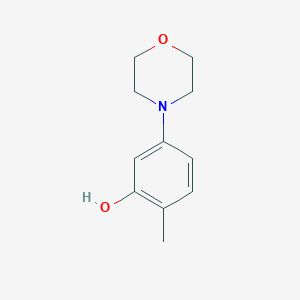

2-Methyl-5-(morpholin-4-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103855-89-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-methyl-5-morpholin-4-ylphenol |

InChI |

InChI=1S/C11H15NO2/c1-9-2-3-10(8-11(9)13)12-4-6-14-7-5-12/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

INRHWWZVVFTCAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCOCC2)O |

Origin of Product |

United States |

The Significance of Phenolic and Morpholine Scaffolds in Contemporary Chemical Research

Phenolic and morpholine (B109124) structures are integral to various areas of modern chemical and pharmaceutical research. Phenols, characterized by a hydroxyl group attached to an aromatic ring, are found in numerous natural products and are a recurring motif in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). acs.orgnih.gov In 2020, 62% of approved small-molecule drugs contained phenol (B47542) or phenolic ether fragments. acs.orgnih.gov The biological activities of phenolic compounds, including antioxidant, anti-inflammatory, and antibacterial effects, are closely linked to their chemical structure. ijhmr.comijhmr.comresearchgate.net

The morpholine heterocycle is also a prominent feature in many bioactive compounds and approved drugs. nih.govnih.gov Its inclusion in a molecule can enhance drug-like properties by improving physicochemical and metabolic profiles. nih.gov The morpholine ring can increase potency, improve solubility and bioavailability, and act as a versatile synthetic building block. nih.govnih.gov It is often considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with a wide range of biological activities. nih.gov

An Overview of Structural Features and Their Academic Relevance

The chemical structure of 2-Methyl-5-(morpholin-4-yl)phenol consists of a phenol (B47542) ring substituted with a methyl group at the 2-position and a morpholine (B109124) ring at the 5-position. This specific arrangement of functional groups imparts distinct chemical properties and reactivity to the molecule.

The phenolic hydroxyl group is a key feature, capable of acting as a hydrogen bond donor and influencing the acidity and nucleophilicity of the aromatic ring. researchgate.net The methyl group at the ortho-position to the hydroxyl group can influence the steric and electronic environment of the phenol. The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, introduces a basic nitrogen atom and a polar ether linkage. wikipedia.org The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine. wikipedia.org This modulation of basicity and the ability to engage in hydrogen bonding are critical aspects of its chemical behavior. nih.gov

The combination of these structural elements makes this compound a molecule with potential applications in various fields of chemical research. For instance, it can serve as an intermediate in the synthesis of more complex organic molecules and has been explored for its potential as an enzyme inhibitor or a ligand in biochemical assays. The structure-activity relationship (SAR) of such compounds is a significant area of study, focusing on how the number and position of functional groups influence their properties. researchgate.netnih.govresearchgate.net

Historical Development and Emerging Trends in the Study of Phenol Morpholine Systems

Direct Synthetic Routes to Substituted Phenols Incorporating Morpholine Moieties

Direct methods for synthesizing substituted phenols with morpholine groups often involve the strategic coupling of a phenol or its derivative with morpholine. A common approach is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. For instance, the synthesis of 2-Methyl-5-(morpholin-4-yl)phenol can be achieved by the Ullmann coupling of 5-bromo-2-methylphenol (B1354613) with morpholine. This reaction typically utilizes a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a ligand and a base in a polar aprotic solvent at elevated temperatures.

Another direct approach involves the C–H/N–H cross-coupling reaction, which offers a straightforward method for introducing a morpholine substituent. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming C–N bonds, enabling the synthesis of a wide array of arylated amines, including those containing morpholine. acs.org

Multi-Step Synthetic Pathways: Strategic Approaches and Retrosynthetic Analysis

More complex phenolic morpholine derivatives often necessitate multi-step synthetic sequences. Retrosynthetic analysis helps in devising these pathways by breaking down the target molecule into simpler, commercially available starting materials. youtube.com

Phenol Functionalization Strategies for Morpholine Introduction

A key challenge in synthesizing compounds like this compound is achieving regioselective substitution. One strategy involves protecting the phenolic hydroxyl group as a sulfonate ester. This directs electrophilic substitution, such as bromination, to the desired position. Following the introduction of a suitable leaving group, such as a halogen, the morpholine moiety can be installed via nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction. acs.org

An alternative functionalization route involves the nitration of a protected 2-methylphenol. The nitro group can then be reduced to an amine, which subsequently undergoes reaction with a morpholine precursor. However, this pathway can be less efficient due to potential side reactions.

Recent advancements in C–H functionalization of free phenols provide another avenue for introducing substituents, which can then be converted to a morpholine group or a precursor for its attachment. nih.govrsc.org

Cyclization Reactions Leading to Morpholine Ring Formation

In some synthetic strategies, the morpholine ring is constructed during the synthesis. This can be achieved through intramolecular cyclization of a suitably functionalized precursor. For example, a 1,2-amino alcohol can be converted to a morpholine through a redox-neutral protocol using ethylene sulfate and a base. chemrxiv.orgresearchgate.net Another approach involves the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form an intermediate that cyclizes to a morpholinone, which is then reduced to the morpholine. chemrxiv.org

Oxidative cyclization reactions at the ortho-position of phenols, mediated by hypervalent iodine reagents, can also be employed to construct polycyclic systems that may incorporate a morpholine or a related heterocyclic structure. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts.

Catalytic Systems in Carbon-Nitrogen and Carbon-Oxygen Bond Formation

The formation of the crucial C-N and C-O bonds in the synthesis of phenolic morpholine derivatives is often facilitated by transition metal catalysts. beilstein-journals.orgnumberanalytics.com

Palladium-catalyzed reactions: Palladium complexes with various phosphine (B1218219) ligands are widely used for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgbeilstein-journals.org The choice of ligand and base is critical for the reaction's success and can be tailored to the specific substrates. beilstein-journals.org Palladium catalysis is also effective for C-O bond formation. nih.gov

Copper-catalyzed reactions: As mentioned in the Ullmann condensation, copper catalysts are effective for forming C-N bonds between aryl halides and amines. Modern variations of the Ullmann reaction often use catalytic amounts of copper with specific ligands to improve efficiency. encyclopedia.pub

Table 1: Catalytic Systems for C-N and C-O Bond Formation

| Catalyst System | Reaction Type | Key Features |

| Pd(OAc)₂ / Phosphine Ligands | C-N Cross-Coupling (Buchwald-Hartwig) | Broad substrate scope, including aryl chlorides. acs.orgbeilstein-journals.org |

| CuI / Ligand | C-N Cross-Coupling (Ullmann) | Effective for coupling aryl halides with amines. |

| Pd-NHC Complexes | C-O Cross-Coupling (Suzuki-Miyaura) | Used for coupling aryl sulfonates with boronic acids. nih.gov |

This table provides a summary of common catalytic systems. The specific choice of catalyst, ligand, and reaction conditions depends on the substrates and desired transformation.

Microwave-Assisted Synthesis Techniques for Phenolic Compounds

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. nih.govcetjournal.itcetjournal.it The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and sometimes improved product purity compared to conventional heating methods. cetjournal.itcetjournal.it This is attributed to the efficient and uniform heating of the reaction mixture. youtube.com In the context of synthesizing phenolic compounds, microwave-assisted extraction has been shown to be highly effective in obtaining phenolic compounds from natural sources, suggesting its potential applicability in synthetic steps as well. nih.govcetjournal.itcetjournal.it The efficiency of microwave-assisted processes is influenced by factors such as the choice of solvent, temperature, and microwave power. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection | Direct interaction with molecules (dipolar rotation and ionic conduction) youtube.com |

| Reaction Time | Often hours | Can be reduced to minutes cetjournal.itcetjournal.it |

| Temperature Gradient | Present | More uniform heating youtube.com |

| Yields | Variable | Often higher cetjournal.itcetjournal.it |

| Side Reactions | Can be more prevalent | Often reduced due to shorter reaction times |

This table highlights the general advantages of microwave-assisted synthesis over conventional heating methods.

X-ray Crystallography Studies of Morpholine-Substituted Phenols

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at atomic resolution. For morpholine-substituted phenols, this technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it illuminates the intricate network of non-covalent interactions that govern the assembly of molecules in the crystal lattice, ultimately influencing the material's macroscopic properties.

Determination of Molecular Geometry and Conformation Analysis

The morpholine ring itself typically adopts a stable chair conformation. researchgate.net This is the lowest energy conformation for a six-membered saturated heterocycle, minimizing torsional strain. The precise puckering parameters of the morpholine ring can be quantified, providing a detailed description of its shape. For example, in 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, the puckering parameters have been determined as Q = 0.470 (3) Å, θ = 7.0 (2)°, and Φ = 11 (3)°. researchgate.net

Intermolecular Interactions: Hydrogen Bonding Networks (O-H···N, C-H···O)

Hydrogen bonds are the most significant intermolecular interactions in the crystal structures of morpholine-substituted phenols. The presence of a phenolic hydroxyl group (a hydrogen bond donor) and the nitrogen and oxygen atoms of the morpholine ring (hydrogen bond acceptors) facilitates the formation of robust hydrogen-bonding networks.

A prominent interaction is the intramolecular O-H···N hydrogen bond, which is frequently observed in ortho-substituted phenolic compounds. nih.gov This interaction leads to the formation of a stable six-membered ring, which can influence the planarity of that molecular fragment. researchgate.net In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonds play a crucial role in the crystal packing. The most common of these is the O-H···N or O-H···O hydrogen bond, where the phenolic hydroxyl group of one molecule interacts with the nitrogen or oxygen atom of a neighboring molecule.

Furthermore, weaker C-H···O hydrogen bonds are also prevalent. researchgate.net In these interactions, a carbon-hydrogen bond acts as a weak donor, and an oxygen atom (either from the morpholine ring or the hydroxyl group) acts as the acceptor. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal structure. For instance, in 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, molecules are linked via weak intermolecular C-H···O interactions. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Intramolecular Hydrogen Bond | O-H (Phenolic) | N (Morpholine) | - | Stabilizes molecular conformation |

| Intermolecular Hydrogen Bond | O-H (Phenolic) | N/O (Morpholine) | 2.7 - 3.0 | Directs crystal packing |

| C-H···O Hydrogen Bond | C-H (Aromatic/Aliphatic) | O (Morpholine/Phenolic) | 3.0 - 3.5 | Contributes to overall lattice energy |

Π-Stacking and C-H···Π Interactions in Crystal Lattices

In addition to hydrogen bonding, π-stacking and C-H···π interactions are important non-covalent forces in the crystal structures of aromatic compounds like morpholine-substituted phenols. Π-stacking interactions occur between the electron-rich π-systems of adjacent aromatic rings. These interactions can be in a face-to-face or offset (parallel-displaced) arrangement and contribute to the cohesion of the crystal lattice.

C-H···π interactions involve a C-H bond pointing towards the face of an aromatic ring. The electron-deficient hydrogen atom is attracted to the electron-rich π-cloud. In the crystal structure of 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, weak C-H···π interactions are observed, further stabilizing the molecular packing. researchgate.net The interplay of these varied interactions leads to a highly organized and stable supramolecular assembly.

Dihedral Angles and Steric Influence of Substituents

The substituents on the phenolic ring and the morpholine moiety have a significant steric influence on the molecular conformation. The size and position of these substituents can dictate the dihedral angles between different parts of the molecule to minimize steric hindrance. For example, in 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, the dihedral angle between the 1,3-thiazole ring and the phenolic ring is 23.46 (10)°. nih.gov This deviation from coplanarity is attributed to the steric influence of the ortho-methyl group on the thiazole (B1198619) ring. nih.gov Similarly, in 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol, the quinoline (B57606) ring system forms dihedral angles of 81.05 (4)° and 61.16 (5)° with the benzene (B151609) and morpholine rings, respectively, highlighting the complex three-dimensional nature of such molecules.

| Compound Derivative | Dihedral Angle (°) | Interacting Planes |

| 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol | 33.66 (6) | Benzene ring & Benzene ring |

| 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol | 23.46 (10) | 1,3-Thiazole ring & Phenolic ring |

| 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol | 81.05 (4) | Quinoline ring & Benzene ring |

| 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol | 61.16 (5) | Quinoline ring & Morpholine ring |

Conformational Preferences of the Morpholine Ring in Phenolic Compounds (e.g., Chair Conformation)

The morpholine ring, a saturated six-membered heterocycle, exhibits a strong preference for a chair conformation in the solid state. This conformation minimizes both angular and torsional strain, making it the most energetically favorable arrangement. Spectroscopic and crystallographic studies of numerous morpholine-containing compounds consistently confirm the prevalence of the chair form. researchgate.net

Examination of Tautomeric Forms and Isomeric Structures in Solution and Solid State

A thorough examination of the existing scientific literature reveals a lack of specific experimental or computational studies focused on the tautomeric and isomeric forms of this compound. Consequently, a detailed discussion supported by direct research findings and specific data tables for this compound is not feasible at present. However, by applying established principles of organic chemistry pertaining to phenols and substituted amines, a theoretical analysis of its likely structural characteristics can be provided.

Tautomerism: The Predominance of the Phenolic Form

Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers. scienceinfo.com For phenols, the most relevant form of tautomerism is the keto-enol equilibrium, where the phenolic (enol) form can interconvert to a cyclohexadienone (keto) form. libretexts.orglibretexts.org

In the case of this compound, the equilibrium is expected to lie almost exclusively on the side of the phenolic tautomer. The aromaticity of the benzene ring imparts a significant thermodynamic stability to the phenol form. libretexts.orglibretexts.orgyoutube.com The conversion to the non-aromatic keto tautomer would result in a substantial loss of this stabilization energy, making it highly unfavorable under normal conditions. libretexts.orglibretexts.org

Another theoretical possibility is the formation of a zwitterionic tautomer through an intramolecular proton transfer from the acidic phenolic hydroxyl group to the basic nitrogen atom of the morpholine ring. This would result in a phenolate (B1203915) anion and a morpholinium cation within the same molecule. wikipedia.org The existence and stability of such a zwitterion in solution are governed by the relative acidities (pKa values) of the phenolic proton and the conjugate acid of morpholine, as well as the polarity of the solvent. While zwitterionic forms are well-documented for compounds like amino acids in aqueous solution, there is no evidence from the available literature to suggest that this compound exists in a stable zwitterionic form in either solution or the solid state. wikipedia.org

Isomeric Structures: Conformational and Rotational Isomers

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, conformational and rotational isomerism are the most pertinent types.

The morpholine substituent is a six-membered heterocycle that typically adopts a stable chair conformation to minimize angular and torsional strain. It is highly probable that the morpholine ring in this compound also exists in this low-energy chair conformation.

Rotation around the single bond connecting the morpholine nitrogen to the phenyl ring can give rise to different rotational isomers (rotamers). The relative orientation of the bulky morpholine group with respect to the substituted phenyl ring would be influenced by steric interactions, particularly with the ortho-methyl group. In the solid state, the molecule would be locked into a specific, energetically favorable conformation within the crystal lattice. In solution, the molecule would likely experience rapid rotation around this C-N bond, leading to a dynamic equilibrium of different rotamers. The exact preferred conformation and the energy barriers to rotation have not been reported.

The meta position of the morpholinyl group relative to the hydroxyl group makes direct intramolecular hydrogen bonding between the phenolic proton and the morpholine nitrogen or oxygen atoms sterically improbable. nih.govresearchgate.net Therefore, in the solid state, intermolecular hydrogen bonds between the phenolic hydroxyl group of one molecule and an acceptor atom (likely the morpholine nitrogen or oxygen) of a neighboring molecule are expected to be the dominant non-covalent interaction governing the crystal packing. rsc.org Studies on related substituted phenols have shown that intermolecular hydrogen bonding networks are a key feature of their solid-state structures. rsc.orgresearchgate.net

Without dedicated crystallographic or spectroscopic studies on this compound, any further discussion on its solid-state packing or preferred solution-state conformation remains speculative.

Spectroscopic Characterization Techniques Applied to 2 Methyl 5 Morpholin 4 Yl Phenol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of 2-Methyl-5-(morpholin-4-yl)phenol, distinct signals are expected for the aromatic protons, the methyl group protons, the morpholine (B109124) ring protons, and the phenolic hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the phenyl ring.

The aromatic region would likely display complex splitting patterns due to the coupling between the non-equivalent protons on the trisubstituted benzene (B151609) ring. The hydroxyl proton is expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The methyl group attached to the aromatic ring would give rise to a singlet in the upfield region. The protons of the morpholine ring typically appear as two distinct multiplets due to the different chemical environments of the protons adjacent to the oxygen and nitrogen atoms.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.2 | Multiplet |

| Phenolic-OH | 4.5 - 5.5 | Broad Singlet |

| Morpholine-H (adjacent to O) | 3.7 - 3.9 | Triplet |

| Morpholine-H (adjacent to N) | 3.0 - 3.2 | Triplet |

| Methyl-H | 2.1 - 2.3 | Singlet |

This is a predicted spectrum. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbon atom attached to the hydroxyl group (C-1) and the carbon atom attached to the morpholine nitrogen (C-5) are expected to be significantly deshielded and appear at lower field. The carbon of the methyl group will be found in the upfield region of the spectrum. The carbons of the morpholine ring will have characteristic shifts, with the carbon adjacent to the oxygen appearing at a lower field than the carbon adjacent to the nitrogen.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-OH | 150 - 155 |

| Aromatic C-N | 145 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-CH₃ | 120 - 125 |

| Morpholine C-O | 65 - 70 |

| Morpholine C-N | 45 - 50 |

| Methyl C | 15 - 20 |

This is a predicted spectrum. Actual values may vary.

To unambiguously assign all proton and carbon signals and to study the conformation of the molecule, advanced 2D NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to identify adjacent protons in the spin systems of the aromatic ring and the morpholine moiety.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity across quaternary carbons and heteroatoms, for instance, confirming the attachment of the morpholine ring to the phenol (B47542) at position 5.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the morpholine ring and its orientation relative to the phenyl ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2850-3100 cm⁻¹ region. The C-O stretching of the phenol and the C-O-C stretching of the morpholine ether linkage would appear in the 1200-1300 cm⁻¹ and 1070-1150 cm⁻¹ regions, respectively. The C-N stretching of the tertiary amine in the morpholine ring would be observed around 1100-1250 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1500 - 1600 |

| C-O Stretch (Phenol) | 1200 - 1300 |

| C-N Stretch (Tertiary Amine) | 1100 - 1250 |

| C-O-C Stretch (Ether) | 1070 - 1150 |

This is a predicted spectrum. Actual values may vary.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Luminescence (Fluorescence) Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The phenol chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. For phenol itself, two absorption bands are typically observed around 210 nm and 270 nm. The presence of the methyl and morpholino substituents will likely cause a bathochromic (red) shift in these absorption maxima.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While not all molecules fluoresce, phenolic compounds can exhibit fluorescence, which can be sensitive to the solvent environment and pH. The fluorescence properties of this compound would depend on the efficiency of radiative decay from its excited state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₅NO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (193.24 g/mol ).

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for similar phenolic and morpholine-containing compounds include the loss of a methyl group, cleavage of the morpholine ring, and other rearrangements. The analysis of these fragment ions can help to confirm the proposed structure. For instance, a fragment corresponding to the loss of the morpholine ring or parts of it would be a strong indicator of the compound's structure.

Chemical Transformations and Derivatization Strategies for 2 Methyl 5 Morpholin 4 Yl Phenol

Functionalization of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group of 2-Methyl-5-(morpholin-4-yl)phenol is a key site for chemical modification, readily undergoing reactions such as etherification and esterification. These transformations are crucial for altering the compound's physicochemical properties, such as lipophilicity and metabolic stability, and for creating prodrugs or derivatives with modified biological activity.

Etherification: This process involves the conversion of the hydroxyl group into an ether. A common strategy is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base, reacts with an alkyl halide. For instance, reacting this compound with an appropriate alkyl halide in the presence of a base like sodium hydride or potassium carbonate would yield the corresponding ether derivative. This approach is fundamental in the synthesis of various aryloxy phenols. mdpi.com

Esterification: The hydroxyl group can also be converted into an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is often catalyzed by an acid or a coupling agent. Esterification can be used to introduce a variety of functional groups, potentially influencing the compound's interaction with biological targets.

A related transformation is the protection of the phenolic hydroxyl group as a sulfonate ester, for example, a methanesulfonate (B1217627) or benzenesulfonate. This strategy is often employed to direct subsequent electrophilic substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl and morpholino groups. byjus.com These groups typically direct incoming electrophiles to the ortho and para positions relative to themselves. byjus.com

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com Treatment of this compound with bromine (Br₂) or chlorine (Cl₂) would be expected to yield mono- or poly-halogenated products. byjus.com The regioselectivity of this reaction would be influenced by the directing effects of the existing substituents. For instance, bromination of similar phenolic compounds can be achieved using bromine in a solvent of low polarity. byjus.com

Nitration: Nitration of phenols can be achieved using dilute nitric acid to produce a mixture of ortho and para nitrophenols. byjus.com In the case of this compound, nitration would likely occur at the positions activated by the hydroxyl and morpholino groups. The use of concentrated nitric acid can lead to the formation of polynitrated products. byjus.com An alternative strategy involves the nitration of a sulfonate-protected phenol, which can direct the nitro group to specific positions.

Friedel-Crafts Reactions: The activated ring of this compound would also be susceptible to Friedel-Crafts alkylation and acylation reactions, allowing for the introduction of alkyl and acyl groups, respectively. libretexts.org

Modifications of the Morpholine (B109124) Ring System and Substituents

The morpholine ring itself can be a target for chemical modification, although this is generally less common than reactions involving the phenolic ring. The nitrogen atom of the morpholine ring possesses a lone pair of electrons, making it nucleophilic and basic.

N-Alkylation and N-Acylation: The secondary amine within the morpholine ring can undergo reactions such as N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These modifications would introduce substituents onto the nitrogen atom, altering the steric and electronic properties of the morpholine moiety.

Ring Opening and Rearrangement: Under harsh reaction conditions, the morpholine ring could potentially undergo ring-opening reactions. However, such transformations are generally not favored under standard synthetic conditions.

Derivatization for Analytical Detection and Separation Techniques

For analytical purposes, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), derivatization of this compound can be employed to enhance its detection and separation properties.

Derivatization for HPLC: To improve UV absorbance or fluorescence detection in HPLC, the phenolic hydroxyl group can be reacted with a labeling reagent. For example, dansyl chloride can be used to introduce a highly fluorescent dansyl group.

Derivatization for GC: For GC analysis, the volatility of the compound can be increased by converting the polar phenolic hydroxyl group into a less polar derivative. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common technique to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This reduces intermolecular hydrogen bonding and improves thermal stability, leading to better chromatographic peak shape and resolution.

The following table summarizes the potential chemical transformations for this compound:

| Reaction Type | Target Site | Reagents and Conditions | Expected Product |

| Etherification | Phenolic Hydroxyl Group | Alkyl halide, Base (e.g., NaH, K₂CO₃) | O-alkylated derivative |

| Esterification | Phenolic Hydroxyl Group | Acyl chloride or anhydride, Acid or base catalyst | O-acylated derivative |

| Sulfonylation | Phenolic Hydroxyl Group | Sulfonyl chloride (e.g., MsCl, TsCl), Base | Sulfonate ester |

| Halogenation | Phenolic Ring | Bromine (Br₂) or Chlorine (Cl₂) | Halogenated phenol |

| Nitration | Phenolic Ring | Dilute or concentrated Nitric Acid (HNO₃) | Nitrated phenol |

| N-Alkylation | Morpholine Nitrogen | Alkyl halide | N-alkylated morpholine derivative |

| N-Acylation | Morpholine Nitrogen | Acyl chloride or anhydride | N-acylated morpholine derivative |

| Silylation (for GC) | Phenolic Hydroxyl Group | Silylating agent (e.g., BSTFA, MSTFA) | Trimethylsilyl ether derivative |

Role in Advanced Organic Synthesis and Materials Science Research

2-Methyl-5-(morpholin-4-yl)phenol as a Precursor or Intermediate in Complex Organic Syntheses

While direct and extensive literature detailing the use of this compound as a starting material for complex molecules is limited, its inherent chemical functionalities suggest a significant potential role as a versatile precursor. The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a variety of chemical transformations. For instance, the phenol (B47542) group can undergo O-alkylation or O-acylation to introduce new side chains, or it can be used to direct further substitutions on the aromatic ring.

The morpholine (B109124) group, a common feature in many biologically active compounds, along with the phenol, can influence the electronic properties of the molecule, making the aromatic ring susceptible to electrophilic substitution reactions. These reactions could be employed to introduce additional functional groups, thereby creating a diverse library of derivatives from a single starting scaffold. The synthesis of various morpholine derivatives through different chemical pathways underscores the utility of the morpholine core in building complex molecular structures. nih.gov

The following table outlines potential synthetic transformations for this compound, highlighting its role as a versatile intermediate.

| Reaction Type | Reagents and Conditions | Potential Product Class | Significance |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Aryl ethers | Introduction of diverse alkyl chains |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Aryl esters | Modification of electronic and physical properties |

| Electrophilic Aromatic Substitution | e.g., Nitrating agent (HNO₃/H₂SO₄), Halogenating agent (Br₂) | Substituted phenols | Introduction of further functional groups for subsequent reactions |

| Coupling Reactions | e.g., Boronic acids, Palladium catalyst (Suzuki coupling) | Biaryl compounds | Formation of complex molecular frameworks |

Integration into Novel Molecular Architectures and Scaffolds for Academic Investigation

The morpholine heterocycle is a well-established structural unit in a multitude of bioactive compounds and approved pharmaceutical drugs. digitellinc.com The incorporation of the this compound moiety into larger, novel molecular architectures is an area of active academic exploration. The systematic generation of C-substituted morpholines from readily available starting materials like amino acids and amino alcohols demonstrates the drive to create diverse and complex morpholine-containing scaffolds for various applications, including fragment-based drug discovery and medicinal chemistry. digitellinc.com

The design of novel tetrahydroquinoline derivatives incorporating a morpholine substituent as potential mTOR inhibitors for cancer therapy is a prime example of how morpholine-containing building blocks are integrated into new molecular scaffolds. mdpi.com In such research, the morpholine unit is strategically positioned to enhance interactions with biological targets. mdpi.com Similarly, the synthesis of morpholine-clubbed coumarinyl acetamide (B32628) and cinnamide derivatives highlights the use of morpholine as a key component in the construction of new chemical entities with potential biological activities. researchgate.net

Although specific examples starting directly from this compound are not extensively documented, its structure is emblematic of the type of building block that is highly sought after for creating novel molecular architectures with tailored properties.

Theoretical Exploration of Potential in Functional Materials Design, including Optical Materials

The theoretical investigation of organic molecules for applications in functional materials, particularly in the realm of nonlinear optics (NLO), is a rapidly advancing field. The donor-π-acceptor (D-π-A) framework is a cornerstone of designing molecules with high NLO activity. This compound possesses a structure that can be conceptually viewed in this context, with the electron-donating morpholine and methyl groups attached to the π-system of the phenol ring.

Computational chemistry, primarily using Density Functional Theory (DFT), allows for the prediction of a molecule's electronic and optical properties, such as its polarizability (α) and first-order hyperpolarizability (β). These parameters are crucial in assessing the NLO potential of a material. Studies on various organic molecules, including those with structures analogous to this compound, have demonstrated the power of these theoretical approaches. nih.govresearchgate.netdntb.gov.ua

For instance, theoretical studies on other phenol derivatives and morpholine-containing compounds have explored the relationship between molecular structure and NLO properties. nih.govijsred.com These studies often involve the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the intramolecular charge transfer characteristics, which are fundamental to NLO activity. nih.gov A smaller HOMO-LUMO energy gap is generally associated with higher polarizability and, consequently, enhanced NLO properties. nih.gov

The following table summarizes key computational parameters and their significance in the theoretical design of NLO materials, which could be applied to this compound.

| Computational Parameter | Significance in NLO Material Design |

| Dipole Moment (μ) | Influences the molecular orientation in an electric field and contributes to the overall NLO response. |

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First-Order Hyperpolarizability (β) | The primary determinant of the second-order NLO response of a molecule, crucial for applications like second-harmonic generation. |

| HOMO-LUMO Energy Gap | Indicates the electronic excitation energy and is inversely related to the molecule's polarizability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution within a molecule, identifying electron-rich (donor) and electron-poor (acceptor) regions. |

While specific computational studies on this compound are not widely published, the existing body of research on similar compounds provides a robust framework for its theoretical exploration as a candidate for functional optical materials. ijsred.comacs.org

Conclusion and Future Research Perspectives on 2 Methyl 5 Morpholin 4 Yl Phenol

Synthesis of Current Academic Understandings and Methodological Advancements

Currently, there is a lack of published literature detailing a specific, optimized synthesis and full characterization of 2-Methyl-5-(morpholin-4-yl)phenol. However, established synthetic organic chemistry principles allow for a hypothetical construction of its synthesis and characterization workflow.

Synthesis: The formation of the crucial C-N bond between the phenol (B47542) and morpholine (B109124) rings is the key step. Methodologies for achieving this transformation are well-developed. One plausible route involves the Ullmann coupling or Buchwald-Hartwig amination. These reactions would typically couple a morpholine with a suitably substituted phenol, such as 5-bromo-2-methylphenol (B1354613). The Ullmann reaction would utilize a copper catalyst, often with a ligand and a base in a polar aprotic solvent at high temperatures. The Buchwald-Hartwig approach, a more modern alternative, would employ a palladium catalyst with a specialized phosphine (B1218219) ligand. An alternative strategy could involve nucleophilic aromatic substitution on a phenol ring activated by other functional groups.

Characterization: Following synthesis, a suite of modern analytical techniques would be essential for unambiguous structural confirmation and purity assessment. These standard methodologies, while not documented specifically for this compound, form the bedrock of chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to map the proton and carbon skeleton of the molecule. Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, would be vital for assigning specific resonances and confirming connectivity between the methyl, phenol, and morpholine fragments.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement, corroborating the molecular formula C₁₁H₁₅NO₂.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy would identify characteristic vibrational frequencies of functional groups, such as the O-H stretch of the phenol, C-H bonds of the methyl and morpholine groups, and C-O-C stretches of the morpholine ether linkage.

Recent research on other aminophenol derivatives demonstrates the power of combining these experimental techniques with computational approaches for a deeper understanding of structure and properties. mdpi.com

Identification of Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap concerning this compound is the absence of dedicated peer-reviewed studies. Its appearance is largely confined to chemical supplier catalogs, with minimal associated experimental data. This presents a clear opportunity for foundational research.

Key Knowledge Gaps:

Validated Synthesis: There is no published, optimized, and scalable synthesis protocol.

Experimental Data: A complete and publicly available dataset of its spectroscopic (NMR, IR, UV-Vis) and physical properties (melting point, solubility) is missing.

Structural Elucidation: The solid-state structure has not been determined by single-crystal X-ray diffraction, which would provide definitive information on bond lengths, bond angles, and intermolecular interactions. The conformation of the morpholine ring and its orientation relative to the phenol ring are unknown.

Chemical Reactivity: There are no studies on its reactivity, such as the oxidation of the phenol group or electrophilic substitution on the aromatic ring.

Physicochemical Properties: Data on properties like pKa, lipophilicity (logP), and thermal stability are absent.

Emerging Research Avenues: The study of aminophenol derivatives is an active field, with recent work focusing on their potential as ferroptosis inhibitors and their unique electronic properties. nih.gov Research into this compound could explore its potential in materials science or as a scaffold in medicinal chemistry, areas where morpholine and phenol derivatives have shown promise. nih.govmdpi.com

Future Directions in Synthetic, Structural, Spectroscopic, and Computational Studies

To address the identified knowledge gaps, a systematic investigation of this compound is required. The following table outlines a proposed research program.

| Area of Study | Future Research Directions | Anticipated Outcomes |

| Synthetic Chemistry | Development and optimization of a high-yield synthetic route (e.g., via Buchwald-Hartwig or Ullmann coupling). Exploration of greener solvent systems and catalytic conditions. | An efficient, scalable, and reproducible method for producing the compound, enabling further studies. |

| Structural Analysis | Single-crystal X-ray diffraction analysis to determine the solid-state structure. | Definitive data on molecular geometry, crystal packing, and intermolecular forces like hydrogen bonding. This would be compared to related structures. nih.govnih.gov |

| Spectroscopic Characterization | Comprehensive 1D and 2D NMR analysis in various solvents. Detailed FT-IR, Raman, and UV-Vis spectroscopic studies. | A complete set of spectral data for unequivocal identification. Understanding of solvent effects on the electronic structure. |

| Computational Chemistry | Density Functional Theory (DFT) calculations to model the molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO/LUMO energies, electrostatic potential map). | Theoretical prediction of spectroscopic data to complement experimental results. Insight into the molecule's electronic structure and potential reactivity hotspots. |

By pursuing these research avenues, a foundational understanding of this compound can be established, paving the way for potential applications and further scientific inquiry into this and related molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.